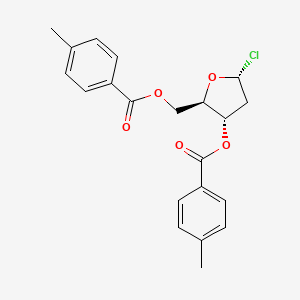
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
Descripción general
Descripción
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene (BMTFB) is a synthetic compound used in a variety of scientific applications due to its unique properties. It is a colorless and odorless liquid, and is relatively stable under normal room temperature and pressure. BMTFB is a halogenated aromatic compound and has a wide range of applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Analytical Chemistry: Derivatization Agent
2,3,5,6-Tetrafluorobenzyl bromide: is utilized as a derivatization agent in analytical chemistry, particularly in gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS). It serves as an alternative to pentafluorobenzyl bromide for electrophoric derivatization reactions, aiding in the detection and quantitation of DNA and hemoglobin adducts .
Pharmaceutical Research: Synthesis of Bioactive Compounds
In pharmaceutical research, this compound is employed in the synthesis of bioactive molecules. Its reactivity with various substrates allows for the creation of compounds with potential pharmacological activities, contributing to the development of new drugs and therapies .
Material Science: Fluorinated Building Blocks
The tetrafluorobenzyl group in 2,3,5,6-Tetrafluorobenzyl bromide is a valuable building block in material science. It is used to introduce fluorinated moieties into polymers and other materials, which can result in enhanced chemical resistance, stability, and unique physical properties .
Environmental Science: Chemical Intermediate
This compound acts as a chemical intermediate in environmental science. It is involved in the synthesis of environmentally relevant chemicals and can be used to study the degradation processes and environmental fate of fluorinated organic compounds .
Biochemistry Research: Proteomics
In biochemistry, 2,3,5,6-Tetrafluorobenzyl bromide is a biochemical tool used in proteomics research. It can modify proteins and peptides, facilitating their analysis and identification in complex biological samples .
Chemical Synthesis: Bromination Reactions
It is also a key reagent in bromination reactions within chemical synthesis. The compound is used to introduce bromomethyl groups into aromatic compounds, enabling further functionalization and the creation of diverse organic molecules .
Propiedades
IUPAC Name |
3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBSXQCGIQSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201053 | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
CAS RN |
53001-73-3 | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,5,6-Tetrafluorobenzyl bromide a suitable derivatizing reagent in analytical chemistry?
A1: The articles highlight the use of 2,3,5,6-Tetrafluorobenzyl bromide and its derivative, 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide, as electrophoric derivatizing reagents. [, ] These compounds are designed to react with target analytes, introducing an electron-withdrawing tetrafluorophenyl group. This modification enhances the detectability of the analytes in techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with electron capture detectors (ECD) or mass spectrometry (MS). The strong electron-withdrawing nature of the tetrafluorophenyl group increases the sensitivity of detection, making these reagents particularly useful for analyzing trace amounts of specific compounds in complex matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














